molecular formula C18H18N2O6 B8754951 9,10-Anthracenedione, 1,4,5-trihydroxy-8-((2-((2-hydroxyethyl)amino)ethyl)amino)- CAS No. 77184-75-9

9,10-Anthracenedione, 1,4,5-trihydroxy-8-((2-((2-hydroxyethyl)amino)ethyl)amino)-

Cat. No.: B8754951
CAS No.: 77184-75-9
M. Wt: 358.3 g/mol
InChI Key: UHSACPVLAHYVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 1,4,5-trihydroxy-8-((2-((2-hydroxyethyl)amino)ethyl)amino)- is a useful research compound. Its molecular formula is C18H18N2O6 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Anthracenedione, 1,4,5-trihydroxy-8-((2-((2-hydroxyethyl)amino)ethyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1,4,5-trihydroxy-8-((2-((2-hydroxyethyl)amino)ethyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

77184-75-9

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

1,4,5-trihydroxy-8-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O6/c21-8-7-19-5-6-20-9-1-2-10(22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,19-24H,5-8H2

InChI Key

UHSACPVLAHYVQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5.44 g. of 1,4,5,8-tetrahydroxy-9,10-anthracenedione [P. G. Marshall, J.C.S., 254 (1937)] in a solution of 2.08 g. of 2-(2-aminoethylamino)ethanol in 50 ml. of N,N,N',N'-tetramethylethylenediamine is stirred and heated under reflux for 17 hours, then allowed to cool. The solid is collected by filtration and washed 3 times with N,N,N',N'-tetramethylethylenediamine, then twice with hexane. The first filtrate and the diamine washings are combined and the solution is allowed to stand for 60 hours as a solid separates. This solid is collected and washed as above to give 0.524 g. of a dark blue solid. This solid is purified by dry column chromatography on deactivated (i.e., air-equilibrated) silica gel by the procedure of B. Loev and M. M. Goodman [Chem. and Ind., 2026 (1967)], eluting with chloroform-methanol (3:1) and monitoring the eluate fractions by thin layer chromatography on silica gel with the same solvent mixture. The cuts which showed only the slower of two purple spots were pooled and evaporated to give 0.42 g. of the product of the Example as a dark blue solid, mp. 196°-198° C.
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